Flurofamide

Urease inhibition Proteus mirabilis Urinary tract infection

Select Flurofamide for its unmatched, 1000-fold greater potency over AHA in inhibiting P. mirabilis urease, enabling complete blockade at nanomolar concentrations. Its low membrane diffusibility uniquely permits dissection of surface vs. cytoplasmic urease activity in H. pylori. Dosed at just 100 ppm in diet, it markedly reduces struvite stone burden in vivo. This non-antibiotic inhibitor prevents hyperammonemia and controls odor in superabsorbent materials without biocidal activity. Ideal for infectious urolithiasis, transplant hyperammonemia, and anti-odor research.

Molecular Formula C7H9FN3O2P
Molecular Weight 217.14 g/mol
CAS No. 70788-28-2
Cat. No. B1662556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurofamide
CAS70788-28-2
SynonymsEU-4534
flurfamide
flurofamide
N-(diaminophosphinyl)-4-fluorobenzamide
Molecular FormulaC7H9FN3O2P
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NP(=O)(N)N)F
InChIInChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13)
InChIKeyQWZFVMCWPLMLTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flurofamide (CAS 70788-28-2) – Scientific Selection Guide for the Potent Bacterial Urease Inhibitor


Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide; coded EU-4534) is a phosphorodiamidate-based competitive inhibitor of bacterial urease [1][2]. The compound binds to the active site of urease to form a stable complex that prevents urea hydrolysis, thereby reducing ammonia production and pH elevation in urease-dependent pathogenic environments [3]. Originally developed for infection-induced urinary stone research, flurofamide is distinguished by its approximately 1,000-fold greater potency relative to acetohydroxamic acid (AHA) in intact bacterial cell assays [1][4].

Flurofamide: Why Alternative Urease Inhibitors Cannot Be Interchanged Without Quantitative Justification


Urease inhibitors exhibit wide variation in potency, inhibition mechanism, and target engagement across different bacterial species and experimental systems. Acetohydroxamic acid (AHA), the only FDA-approved urease inhibitor, requires high doses to achieve clinical effect and is associated with significant adverse effects including teratogenicity, psycho-neurological symptoms, and hemolytic anemia, limiting its utility in both research and therapeutic applications [1][2]. Other in-class candidates such as hydroxamic acid derivatives show non-competitive inhibition profiles with substantially higher Ki values, while phosphorodiamidates like flurofamide demonstrate competitive inhibition with markedly greater potency at lower concentrations [3][4]. The diffusion characteristics of these compounds across bacterial membranes differ fundamentally—flurofamide exhibits limited membrane permeability in certain bacterial species, a property that dictates both its experimental utility and its limitations [5]. Substitution without quantitative head-to-head validation risks experimental failure due to insufficient target engagement or unanticipated permeability constraints. The evidence below establishes the specific, quantifiable differentiation of flurofamide relative to the closest comparator AHA and other urease inhibitor classes.

Flurofamide Quantitative Differentiation Evidence: Head-to-Head Data for Scientific Procurement Decisions


Proteus mirabilis Intact Cell Urease Inhibition: 1,000-Fold Potency Advantage Over Acetohydroxamic Acid

Flurofamide (EU-4534) demonstrates approximately 1,000-fold greater potency than acetohydroxamic acid (AHA) as an inhibitor of urease in intact Proteus mirabilis cells [1][2]. This 1,000-fold differential has been independently verified in Ureaplasma urealyticum growth inhibition assays [3].

Urease inhibition Proteus mirabilis Urinary tract infection Potency comparison

Staphylococcus saprophyticus Urease Competitive Inhibition: 68-Fold Lower Ki Than Acetohydroxamic Acid

In purified urease extracts from Staphylococcus saprophyticus strain ATCC 15305, flurofamide exhibits competitive inhibition with a Ki of 0.12 μg/mL (0.553 μmol/L; 0.000553 mmol/L) [1]. Acetohydroxamic acid (AHA) demonstrates competitive inhibition with a Ki of 8.2 μg/mL (0.106 mmol/L) under identical assay conditions [1].

Enzyme kinetics Staphylococcus saprophyticus Competitive inhibition Ki determination

Helicobacter pylori-Induced Gastritis In Vivo: Flurofamide Achieves Significant Lesion Reduction at 100 ppm Dietary Dose

In a six-week Mongolian gerbil model of H. pylori-induced gastritis, flurofamide (FFA) administered at 100 ppm in diet produced marked amelioration of gastric lesions and reduced bacterial infection rate to <10% [1]. In the same study, acetohydroxamic acid (AHA) required a 25-fold higher dose of 2,500 ppm to achieve statistically significant gastritis reduction, and even at this dose reduced infection rates only to 40-50% [1].

Helicobacter pylori Gastritis In vivo efficacy Mongolian gerbil

Species Specificity Profile: Flurofamide Selectively Inhibits Ureaplasma urealyticum Growth Without Affecting Non-Urease-Dependent Mycoplasma Species

Flurofamide demonstrates species-specific inhibition of Ureaplasma urealyticum growth with complete growth prevention at 10 μM (2 μg/mL), while exhibiting no inhibitory activity against four Mycoplasma species (non-urease-dependent) or Acholeplasma hippikon [1]. This selectivity profile is mechanistically linked to urease dependence rather than broad-spectrum antimicrobial activity.

Ureaplasma urealyticum Species selectivity Mycoplasma Antimicrobial specificity

Membrane Permeability Constraint: Limited Diffusion Across H. pylori Membranes Dictates Experimental Interpretation

At a concentration of 1 μM (approximately 17 times the reported IC50), flurofamide diffuses slowly, if at all, across the membranes of Helicobacter pylori [1]. This limited membrane permeability is a critical experimental parameter that distinguishes flurofamide from smaller, freely diffusible urease inhibitors such as acetohydroxamic acid [2]. While AHA diffuses readily across bacterial membranes, flurofamide's restricted permeability means it preferentially targets extracellular or surface-associated urease rather than cytoplasmic enzyme pools in intact cells [1].

Membrane permeability Helicobacter pylori Intracellular target access Experimental caveat

Flurofamide: Recommended Research Applications Based on Quantitative Differentiation Evidence


Infection-Induced Urinary Stone Research Models Requiring Potent In Vivo Urease Suppression at Low Doses

Flurofamide is appropriate for Proteus mirabilis or other urease-positive uropathogen infection models where robust urease inhibition must be achieved without the confounding toxicity or high dosing requirements of acetohydroxamic acid. The 1,000-fold potency advantage [1] and demonstrated efficacy in rat urinary stone prevention models [2] support its use in in vivo studies of struvite stone pathogenesis and prevention. The compound's urinary excretion profile following oral administration [2] makes it suitable for lower urinary tract infection models where sustained local urease inhibition is required.

Ureaplasma urealyticum Growth Inhibition Studies Requiring Urease-Specific Targeting

Flurofamide provides a urease-dependent mechanism for inhibiting U. urealyticum growth without off-target effects on non-urease-dependent Mycoplasma species [1][3]. At 10 μM (2 μg/mL), flurofamide completely prevents U. urealyticum growth [3]. This selectivity is valuable for research aimed at dissecting the specific contribution of urease to Ureaplasma pathogenesis, including hyperammonemia models [4], or for studies requiring discrimination between urease-dependent and urease-independent antimicrobial effects.

Helicobacter pylori Urease Surface Localization and Chemotaxis Mechanistic Studies

The limited membrane permeability of flurofamide across H. pylori membranes [5] makes it a valuable tool for distinguishing between surface-associated/ extracellular urease activity and cytoplasmic urease pools in intact bacterial systems. Researchers can use flurofamide to probe urease-dependent chemotaxis mechanisms in viscous environments, where partial inhibition of chemotactic activity has been documented [6], while freely diffusible inhibitors like AHA produce complete chemotaxis suppression [6]. This differential permeability profile enables experimental designs that cannot be executed with freely diffusible urease inhibitors.

Enzyme Kinetics Studies Requiring High-Affinity Competitive Urease Inhibition with Well-Characterized Ki Values

Flurofamide is a suitable reference compound for competitive urease inhibition studies across bacterial species, with a reported Ki of 0.12 μg/mL (0.553 μmol/L) against S. saprophyticus urease [7] and an apparent Ki of approximately 0.06 μM (calculated from reported IC50 of ~0.059 μM for H. pylori urease) [5]. These kinetic parameters provide a benchmark for evaluating novel urease inhibitors and for calibrating enzyme assays where precise control of urease activity is required. The competitive inhibition mechanism [7] simplifies interpretation of kinetic data compared to mixed or non-competitive inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flurofamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.